2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid
Description
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic [3.3]heptane core substituted with an amino group at position 2 and a fluorine atom at position 4. The spiro architecture imparts conformational rigidity, while the fluorine atom enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius.
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12) |
InChI Key |
FPWDIKNIHJVSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis via 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane Intermediate
A recent and scalable methodology involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key synthetic precursor, which is obtained from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate through deoxofluorination and subsequent transformations.
Stepwise Synthesis Outline:
| Step | Intermediate / Reagent | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Deoxofluorination with Morph-DAST | 65 | Produces 3,3-difluorocyclobutane diester |
| 2 | Dialcohol intermediate | Reduction with LiAlH4 | 94 | Converts diester to dialcohol |
| 3 | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Modified Appel reaction | 64 | Key dibromide precursor, scalable to ~600 g per run |
| 4 | Diethyl malonate or ethyl cyanoacetate | Double alkylation (NaH or K2CO3 base) | 68-88 | Introduces functional groups for further elaboration |
| 5 | Carboxylic acid intermediate | Saponification and decarboxylation | 87 | Versatile intermediate for amino acid synthesis |
| 6 | Amide formation and reduction | Oxalyl chloride, NH3, then LiAlH4 | 79-95 | Produces primary amine derivatives |
| 7 | Boc-protected amino acid | Curtius rearrangement and protection | 71-85 | Protects amino group for further transformations |
This convergent approach allows for the preparation of a diverse set of 6,6-difluorospiro[3.3]heptane derivatives, including the target amino acid, on a multigram to kilogram scale with relatively short reaction sequences (6–10 steps).
Functional Group Transformations and Diversifications
- Barton Decarboxylative Bromination : Converts carboxylic acid intermediates to bromides, enabling further nucleophilic substitutions.
- Thioacetate and Sulfonyl Chloride Formation : Via nucleophilic substitution and oxidative chlorination, yielding sulfonyl chlorides useful for further derivatization.
- Organoboron Reagents Synthesis : Bromides are converted to pinacol boronate esters and trifluoroborates for cross-coupling reactions.
- Oxidation and Homologation : Alcohols are oxidized to aldehydes, followed by Seyferth–Gilbert homologation to alkynes, expanding synthetic utility.
Synthesis of Amino Acid Derivatives
Two homologous amino acids bearing the 6,6-difluorospiro[3.3]heptane scaffold were synthesized:
| Compound | Key Steps | Yield (%) | Description |
|---|---|---|---|
| α-Amino acid derivative | Saponification → Curtius rearrangement → Boc protection → Deprotection | 71-95 | Boc-protected α-amino acid converted to free amino acid |
| β-Amino acid derivative | Raney Ni hydrogenation of cyano ester with Boc2O → saponification → deprotection | 84-96 | Boc-protected β-amino acid and derivatives |
The Boc-protected intermediates were characterized by X-ray crystallography, confirming the stereochemical integrity of the spirocyclic structure.
Experimental Techniques and Analytical Data
- Reaction Conditions : Typical solvents include dichloromethane, tetrahydrofuran, ethanol, and aqueous media; reagents include Morph-DAST for fluorination, LiAlH4 for reductions, and oxalyl chloride for amide formation.
- Purification : Standard techniques such as extraction, distillation under reduced pressure, and recrystallization.
- Characterization : NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, elemental analysis, and X-ray diffraction were employed to confirm structures and purity.
- Scalability : The key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane was prepared on a scale up to 0.47 kg, demonstrating the method’s suitability for preparative purposes.
Summary Table of Key Intermediates and Yields
| Compound / Intermediate | Reaction Type | Yield (%) | Scale (g) | Comments |
|---|---|---|---|---|
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Starting material | - | 1240 | Commercially available or prepared by alkylation |
| Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | Deoxofluorination | 65 | 872 | Morph-DAST reagent used |
| 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Appel reaction | 64 | 600 | Key precursor for spirocyclization |
| Diethyl malonate alkylation product | Double alkylation | 88 | 472 | Precursor for amino acid synthesis |
| Carboxylic acid intermediate | Saponification/decarboxylation | 87 | - | Versatile intermediate |
| Boc-protected α-amino acid | Curtius rearrangement | 71 | - | Protected amino acid derivative |
| Primary amine hydrochloride salt | Reduction of amide | 79 | 36 | Final step before deprotection |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group facilitates interactions with biological macromolecules. The spirocyclic structure contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
- Fluorine vs.
- Amino Group Positioning: The amino group at position 2 (target compound) versus position 6 (CAS 28345-67-7) alters hydrogen-bonding capabilities, impacting target binding selectivity .
- Salt Forms : Hydrochloride salts (e.g., CID 91618803) improve solubility for in vivo applications, whereas tert-butyl esters (e.g., CAS 1211586-09-2) are used as protective intermediates in synthesis .
Biological Activity
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid (CAS Number: 2715120-05-9) is a unique compound characterized by its spirocyclic structure, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in various fields, particularly in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 173.19 g/mol. Its structure includes an amino group and a fluorine atom, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H12FNO2 |
| Molecular Weight | 173.19 g/mol |
| CAS Number | 2715120-05-9 |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to spirocyclic structures, including derivatives of this compound. These compounds have shown promising results in inhibiting tumor cell proliferation through various mechanisms.
- Mechanism of Action : The compound's activity may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, studies have demonstrated that similar spiro compounds can enhance the cytotoxic effects of chemotherapeutic agents by modulating oxidative stress levels in cancer cells .
- In Vitro Studies : In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicate that at certain concentrations, it significantly reduces cell viability in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .
Pharmacological Applications
The unique structure of this compound positions it as a potential candidate for drug development in several therapeutic areas:
- Neuropharmacology : Compounds with similar structures have been explored for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, although further research is needed to establish their efficacy against specific pathogens.
Case Studies
Several case studies highlight the biological activities associated with spirocyclic compounds:
-
Study on Antitumor Effects :
- Objective : To assess the cytotoxicity of spirocyclic compounds on A549 and MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours, followed by viability assays.
- Findings : Concentrations of 20 µM and above resulted in significant reductions in cell viability, indicating potential as an anticancer agent.
-
Neuroprotective Potential :
- Objective : To evaluate the neuroprotective effects of related spiro compounds.
- Methodology : In vivo models were used to assess cognitive function following treatment.
- Findings : Enhanced cognitive performance was observed, suggesting that these compounds may protect against neurodegeneration.
Q & A
Q. Table 1: Comparison of Reaction Conditions for Spirocyclic Analogs
Advanced: How does the spirocyclic scaffold affect conformational rigidity, and what computational methods predict its collision cross-section (CCS) in mass spectrometry?
Methodological Answer:
The spiro[3.3]heptane core imposes conformational constraints due to its fused bicyclic structure, reducing rotational freedom. This rigidity enhances binding selectivity in drug design. To predict CCS:
- Ion Mobility Spectrometry (IMS) : Coupled with mass spectrometry, IMS empirically measures CCS.
- Computational Modeling : Density Functional Theory (DFT) optimizes 3D structures, while software like MOBCAL calculates theoretical CCS values. For example, 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid (C10H16O2) has a predicted CCS of 135 Ų using these methods .
Q. Key Considerations :
- Substituent effects (e.g., fluorine vs. methyl groups) alter electron density and CCS.
- Validate predictions with experimental IMS data to resolve discrepancies.
Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments. The spiro junction splits signals into distinct diastereotopic peaks.
- ¹⁹F NMR : Detects fluorine’s electronic environment, confirming substitution position .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers.
- Circular Dichroism (CD) : Correlates optical activity with stereochemistry, especially for enantiopure samples.
Example : The InChIKey for 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid (QSZYQEZFXKGUNX-UHFFFAOYSA-N) provides a reference for structural validation .
Advanced: How can contradictory data on biological activity of fluorinated spiro compounds be resolved through structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from variations in substituents or assay conditions. A systematic SAR approach includes:
- Functional Group Modulation : Compare analogs (e.g., 6-fluoro vs. 6-chloro) in antibacterial assays, as seen in chromium-complexed bicyclic compounds .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes.
- Orthogonal Assays : Validate hits using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out false positives.
Case Study : Substituting chlorine with fluorine in spiro compounds reduces electrophilicity but may enhance metabolic stability, requiring adjusted dosing in vivo .
Basic: What challenges arise in purifying this compound, and what chromatographic methods are recommended?
Methodological Answer:
Challenges include the compound’s polarity (due to -COOH and -NH2 groups) and potential zwitterionic behavior. Recommended methods:
- Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (+0.1% TFA) to improve resolution .
- Ion-Exchange Chromatography : Separates charged species using pH gradients.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystalline yield.
Quality Control : Confirm purity via HPLC (>95%) and LC-MS for mass verification .
Advanced: How can in silico predictions of off-target interactions guide experimental design for this compound?
Methodological Answer:
- Target Profiling : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, kinases).
- Counter-Screening : Test against high-risk off-targets identified computationally.
- Covalent Docking Studies : Assess irreversible binding risks, particularly with electrophilic fluorine substituents.
- Cellular Toxicity Assays : Combine predictions with live-cell imaging (e.g., mitochondrial stress tests) .
Example : Rigid spiro scaffolds may reduce off-target effects compared to flexible analogs, but fluorine’s electronegativity could enhance unexpected interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
